Cas no 435273-45-3 (3-Pyridinecarbonitrile,4-(1-methylethyl)-)

3-Pyridinecarbonitrile,4-(1-methylethyl)- is a substituted pyridine derivative featuring a nitrile functional group at the 3-position and an isopropyl group at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic compounds. The nitrile group offers potential for further functionalization, while the isopropyl substituent may influence steric and electronic properties. Its well-defined structure makes it suitable for applications in medicinal chemistry, where it can serve as an intermediate in the development of biologically active molecules. The compound is typically characterized by high purity and stability under standard conditions.
3-Pyridinecarbonitrile,4-(1-methylethyl)- structure
435273-45-3 structure
Product Name:3-Pyridinecarbonitrile,4-(1-methylethyl)-
CAS No:435273-45-3
MF:C9H10N2
MW:146.189101696014
CID:327024
PubChem ID:22049753
Update Time:2025-05-21

3-Pyridinecarbonitrile,4-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarbonitrile,4-(1-methylethyl)-
    • 3-Pyridinecarbonitrile,4-(1-methylethyl)-(9CI)
    • 4-isopropylnicotinonitrile
    • FT-0725673
    • IPVKCSWBEAVSRO-UHFFFAOYSA-N
    • GS2507
    • 435273-45-3
    • SCHEMBL3822872
    • Inchi: 1S/C9H10N2/c1-7(2)9-3-4-11-6-8(9)5-10/h3-4,6-7H,1-2H3
    • InChI Key: IPVKCSWBEAVSRO-UHFFFAOYSA-N
    • SMILES: N1C=CC(=C(C#N)C=1)C(C)C

Computed Properties

  • Exact Mass: 146.084
  • Monoisotopic Mass: 146.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.7A^2
  • XLogP3: 1.7

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3-Pyridinecarbonitrile,4-(1-methylethyl)- Related Literature

Additional information on 3-Pyridinecarbonitrile,4-(1-methylethyl)-

Recent Advances in the Study of 3-Pyridinecarbonitrile,4-(1-methylethyl)- (CAS: 435273-45-3)

In recent years, the compound 3-Pyridinecarbonitrile,4-(1-methylethyl)- (CAS: 435273-45-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyridine core and isopropyl substitution, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-Pyridinecarbonitrile,4-(1-methylethyl)-, highlighting its efficient production via a novel catalytic process. The research demonstrated that the compound can be synthesized with high yield and purity, making it a viable candidate for large-scale pharmaceutical production. Additionally, the study emphasized the compound's stability under various physiological conditions, which is crucial for its potential use in drug formulations.

Pharmacological investigations have revealed that 3-Pyridinecarbonitrile,4-(1-methylethyl)- exhibits notable activity as an inhibitor of specific kinase enzymes involved in inflammatory pathways. In vitro and in vivo studies have shown that the compound effectively reduces the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These findings were corroborated by a recent preclinical trial, which reported significant anti-inflammatory effects with minimal toxicity.

Further research has explored the compound's potential in oncology. A study published in Bioorganic & Medicinal Chemistry Letters identified 3-Pyridinecarbonitrile,4-(1-methylethyl)- as a potent modulator of apoptosis in cancer cells. The compound was found to induce programmed cell death in several cancer cell lines, including those resistant to conventional chemotherapy. This discovery opens new avenues for the development of targeted cancer therapies, particularly for tumors with limited treatment options.

In addition to its therapeutic potential, 3-Pyridinecarbonitrile,4-(1-methylethyl)- has been investigated for its role in drug delivery systems. Recent advancements in nanotechnology have enabled the incorporation of the compound into nanoparticle-based carriers, enhancing its bioavailability and targeted delivery to diseased tissues. This approach has shown promise in improving the efficacy and reducing the side effects of treatments involving this compound.

In conclusion, the latest research on 3-Pyridinecarbonitrile,4-(1-methylethyl)- (CAS: 435273-45-3) underscores its multifaceted potential in chemical biology and pharmaceutical applications. From its efficient synthesis and anti-inflammatory properties to its promising role in oncology and drug delivery, this compound represents a valuable asset for future drug development. Continued research and clinical trials will be essential to fully realize its therapeutic benefits and translate these findings into practical medical solutions.

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